molecular formula C16H24O B14848200 2-(Cyclohexylmethyl)-3-isopropylphenol

2-(Cyclohexylmethyl)-3-isopropylphenol

Cat. No.: B14848200
M. Wt: 232.36 g/mol
InChI Key: AIZDRVGMKVIMRN-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-isopropylphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl substituent at the C2 position and an isopropyl group at the C3 position of the phenolic ring. Its design likely draws from known bioactive phenolic derivatives, where bulky alkyl substituents enhance target binding and potency .

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-propan-2-ylphenol

InChI

InChI=1S/C16H24O/c1-12(2)14-9-6-10-16(17)15(14)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3

InChI Key

AIZDRVGMKVIMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often employs large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts and reaction conditions is crucial to ensure efficient production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylmethyl-3-isopropylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethyl)-3-isopropylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyclohexylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues from Ugonin Series

provides critical insights into phenolic derivatives with cyclohexylmethyl motifs, which are structurally closest to 2-(Cyclohexylmethyl)-3-isopropylphenol. Key comparisons include:

Compound Substituents IC50 (µM) Activity Enhancement
Luteolin (Parent) No alkyl substituents 4.4 Baseline
Ugonin 1 (Compound 1) C6 Cyclohexylmethyl 0.05 88-fold increase vs. luteolin
Eriodyctiol (Parent) No alkyl substituents 17.8 Baseline
Ugonin 2 (Compound 2) C6 Cyclohexylmethyl 0.07 250-fold increase vs. eriodyctiol
Ugonin 3 Cyclized cyclohexylmethyl 0.28 16-fold increase vs. luteolin
Ugonin 5 Cyclized cyclohexylmethyl 0.14 31-fold increase vs. luteolin
Ugonin 6 Cyclized cyclohexylmethyl 0.35 12-fold increase vs. luteolin

Key Findings :

  • The cyclohexylmethyl group at C6 (as in Ugonin 1 and 2) drastically enhances inhibitory activity against bacterial enzymes, likely due to improved hydrophobic interactions and steric complementarity with target sites .
  • Cyclization of the cyclohexylmethyl group (e.g., Ugonin 3, 5, 6) reduces potency compared to non-cyclized analogs but still outperforms parent compounds. This suggests conformational flexibility is critical for optimal binding .

Hypothesized Role of this compound:

  • The combined C2 cyclohexylmethyl and C3 isopropyl substituents could synergistically stabilize hydrophobic pockets in target enzymes, though experimental validation is needed.

Comparison with Cyclohexyl-Containing Non-Phenolic Compounds

While unrelated in primary application, other cyclohexylmethyl-substituted compounds (e.g., phosphonates, phosphonofluoridates) highlight the versatility of this substituent:

Compound Structure Application Key Feature
Cyclohexyl methyl methylphosphonate Phosphonate ester Industrial synthesis Cyclohexylmethyl enhances stability
Cyclosarin (GF agent) Cyclohexylmethylphosphonofluoridate Neurotoxic agent Extreme potency due to cyclohexylmethyl

Relevance to this compound:

  • The cyclohexylmethyl group is a common motif in diverse bioactive molecules, underscoring its adaptability in molecular design.
  • Unlike nerve agents, this compound’s phenolic core likely directs it toward enzyme inhibition rather than acetylcholinesterase disruption.

Comparison with Isopropyl-Substituted Analogues

and describe isopropyl-containing compounds (e.g., 3,3-dimethyl-2-butanol, 2-(ethylisopropylamino)ethanethiol), but these lack phenolic rings. Their structural differences limit direct comparison but suggest that:

  • Isopropyl groups generally improve lipid solubility and metabolic stability .
  • In phenolic systems, combining isopropyl with bulkier groups (e.g., cyclohexylmethyl) may balance steric effects and binding affinity.

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